methyl 2-(azetidin-3-yl)benzoate hydrochloride
CAS No.: 1203686-73-0
Cat. No.: VC11609477
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203686-73-0 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.7 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The compound’s molecular formula is C₁₁H₁₃NO₂·HCl, with a molar mass of 235.69 g/mol (free base: 191.23 g/mol). Its structure comprises:
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A benzoate ester group at the C2 position of the benzene ring.
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An azetidine (four-membered nitrogen heterocycle) substituent at the 3-position of the aromatic ring.
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A hydrochloride salt form, enhancing solubility for potential pharmacological applications .
The SMILES notation (COC(=O)C1=CC=CC=C1C2CNC2) and InChIKey (LSLWQUUSVMDROR-UHFFFAOYSA-N) confirm the spatial arrangement, where the azetidine ring adopts a puckered conformation due to ring strain .
Spectral and Computational Data
Predicted collision cross sections (CCS) for various adducts provide insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.10192 | 140.9 |
| [M+Na]+ | 214.08386 | 148.4 |
| [M-H]- | 190.08736 | 140.2 |
These values, derived from ion mobility spectrometry simulations, suggest moderate polarity consistent with its ester and amine functionalities .
Synthetic Pathways and Analogous Methods
Hypothetical Synthesis Strategy
While no direct synthesis reports exist for this compound, the patent CN102827052A outlines a method for synthesizing structurally related 3-hydroxy-azetidine hydrochlorides . Adapting this approach could involve:
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Ring-Opening Alkylation: Reacting benzylamine with epichlorohydrin to form an intermediate.
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Cyclization: Using sodium carbonate in acetonitrile to close the azetidine ring.
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Hydrogenolysis: Removing protecting groups (e.g., benzyl) via palladium-catalyzed hydrogenation.
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Salt Formation: Treating the free base with HCl to yield the hydrochloride .
A generalized reaction scheme might appear as:
Challenges in Synthesis
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Ring Strain: The azetidine’s 90° bond angles necessitate mild conditions to prevent decomposition.
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Regioselectivity: Ensuring proper substitution at the benzoate’s C2 position requires careful catalyst selection.
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Purification: The hydrochloride salt’s hygroscopicity complicates isolation, as noted in analogous syntheses .
Physicochemical Properties
Solubility and Stability
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Solubility: Polar solvents like methanol or water (due to HCl salt) are likely, though the free base may prefer acetonitrile or ethyl acetate .
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Stability: The ester group is prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage.
Tautomerism and Conformational Analysis
The azetidine ring exhibits inversion dynamics, with computed energy barriers comparable to pyrrolidine (~10 kcal/mol). Density functional theory (DFT) studies predict a puckered ring conformation, minimizing angle strain .
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